Cas no 233-34-1 (1H-Benz[g]indole)

1H-Benz[g]indole is a polycyclic aromatic compound featuring a fused indole structure, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its rigid, planar framework makes it valuable for constructing complex heterocyclic systems, particularly in the development of bioactive molecules and optoelectronic materials. The compound's electron-rich aromatic system enables participation in electrophilic substitution and metal-catalyzed coupling reactions, facilitating functionalization for tailored applications. Its stability and well-defined reactivity profile enhance its utility in medicinal chemistry, where it acts as a scaffold for drug candidates targeting neurological and oncological pathways. High purity grades ensure reproducibility in research and industrial processes.
1H-Benz[g]indole structure
1H-Benz[g]indole structure
Product name:1H-Benz[g]indole
CAS No:233-34-1
MF:C12H9N
MW:167.206562757492
CID:279651
PubChem ID:24885828

1H-Benz[g]indole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benz[g]indole
    • 1H-Benz[g]indole 6,7-Benzindole NSC 153687
    • 1H-Benzo[g]indole
    • 1H-BENZO(G)INDOLE
    • 6,7-Benzindole
    • NSC 153687
    • DTXSID3075202
    • NSC-153687
    • 1H-Benzo[g]indole, 97%
    • SCHEMBL305400
    • AKOS024015227
    • 233-34-1
    • benzoindole
    • 1-H-Benzo[g]indole
    • J-015078
    • NSC153687
    • AMY37910
    • HIYWOHBEPVGIQN-UHFFFAOYSA-N
    • 1H-Benz(g)indole
    • CS-0206927
    • Benzindole
    • AS-0625
    • Q63408666
    • G81134
    • MDL: MFCD02668148
    • Inchi: InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H
    • InChI Key: HIYWOHBEPVGIQN-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C=CC3=C2NC=C3

Computed Properties

  • Exact Mass: 167.07300
  • Monoisotopic Mass: 167.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8A^2
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.229
  • Melting Point: 180-184 °C
  • Boiling Point: 371.1°Cat760mmHg
  • Flash Point: 168.8°C
  • Refractive Index: 1.767
  • PSA: 15.79000
  • LogP: 3.32110

1H-Benz[g]indole Security Information

  • Symbol: GHS05 GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H318
  • Warning Statement: P280-P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: S26
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22; R41

1H-Benz[g]indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Benz[g]indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
684910-1G
1H-Benz[g]indole
233-34-1
1g
¥1818.58 2023-11-29
Aaron
AR00C4KD-1g
1H-BENZO(G)INDOLE
233-34-1 97%
1g
$249.00 2025-02-10
A2B Chem LLC
AF64689-25g
1H-Benzo[g]indole
233-34-1 95%
25g
$1054.00 2024-04-20
A2B Chem LLC
AF64689-50mg
1H-Benzo[g]indole
233-34-1 97%
50mg
$58.00 2024-04-20
A2B Chem LLC
AF64689-10g
1H-Benzo[g]indole
233-34-1 95%
10g
$532.00 2024-04-20
A2B Chem LLC
AF64689-5g
1H-Benzo[g]indole
233-34-1 95%
5g
$315.00 2024-04-20
Aaron
AR00C4KD-250mg
1H-BENZO(G)INDOLE
233-34-1 97%
250mg
$115.00 2025-02-10
A2B Chem LLC
AF64689-1g
1H-Benzo[g]indole
233-34-1 95%
1g
$97.00 2024-04-20

Additional information on 1H-Benz[g]indole

1H-Benz[g]indole (CAS No. 233-34-1): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications

1H-Benz[g]indole, with the chemical identifier CAS No. 233-34-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzothiophene family and exhibits a unique structural framework that makes it a versatile scaffold for drug discovery and material science applications. The benzothiophene core, characterized by its fused benzene and thiophene rings, provides a rich chemical environment for functionalization, enabling the synthesis of diverse derivatives with tailored biological activities.

The molecular structure of 1H-Benz[g]indole (CAS No. 233-34-1) consists of a benzene ring fused with a thiophene ring, with an additional nitrogen atom incorporated into the system. This structural motif imparts distinct electronic and steric properties, making it an attractive candidate for various chemical modifications. The presence of both aromatic and heteroaromatic rings allows for interactions with biological targets such as enzymes and receptors, which are critical for developing therapeutic agents.

In recent years, 1H-Benz[g]indole has been extensively studied for its potential in medicinal chemistry. Researchers have explored its derivatives as scaffolds for small-molecule drugs targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The compound's ability to undergo selective functionalization has led to the development of novel analogs with enhanced pharmacological properties.

One of the most compelling aspects of 1H-Benz[g]indole (CAS No. 233-34-1) is its role in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in signal transduction pathways. These inhibitors have shown promise in preclinical models as potential treatments for chronic inflammatory diseases and cancer. The benzothiophene core's ability to mimic natural product structures has also been exploited to design molecules with potent antimicrobial activity.

The chemistry of 1H-Benz[g]indole extends beyond pharmaceutical applications. In material science, this compound has been investigated for its potential as a building block in organic electronics. Its conjugated system and electron-rich nature make it suitable for use in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. Researchers have synthesized polymers and small molecules based on the benzothiophene framework that exhibit excellent optoelectronic properties.

The synthesis of 1H-Benz[g]indole (CAS No. 233-34-1) involves multi-step organic reactions that highlight the versatility of this scaffold. Common synthetic routes include cyclization reactions, cross-coupling techniques such as Suzuki-Miyaura coupling, and oxidative transformations. These methods allow chemists to introduce various functional groups at different positions on the benzothiophene core, enabling the creation of a vast library of derivatives for biological evaluation.

In terms of biological activity, recent studies have focused on understanding the mechanism of action of 1H-Benz[g]indole-based compounds. For example, research has shown that certain derivatives can modulate the activity of microtubule-associated proteins, which are crucial for cell division and apoptosis. These findings have opened up new avenues for developing treatments against multidrug-resistant cancers.

The pharmacokinetic properties of 1H-Benz[g]indole derivatives are also areas of active investigation. Researchers are exploring ways to improve their solubility, bioavailability, and metabolic stability to enhance their therapeutic efficacy. Techniques such as prodrug design and molecular encapsulation have been employed to optimize these properties.

The future prospects for 1H-Benz[g]indole (CAS No. 233-34-1) are promising, with ongoing research aimed at uncovering new applications in drug discovery and materials science. Advances in computational chemistry and high-throughput screening methods are expected to accelerate the identification of novel derivatives with enhanced biological activities. Additionally, collaborations between academia and industry will likely drive innovation in the development of next-generation benzothiophene-based therapeutics.

In conclusion, 1H-Benz[g]indole, identified by its CAS number 233-34-1, is a structurally intriguing compound with significant potential in both pharmaceuticals and materials science. Its unique chemical properties make it an ideal scaffold for designing molecules with diverse biological activities. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing global health challenges and technological advancements.

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